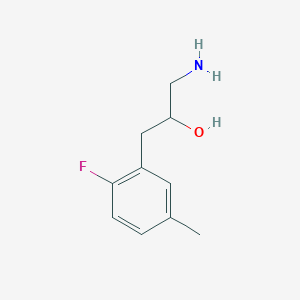

1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL

Description

1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL is a secondary alcohol and aryl ether derivative featuring a propan-2-ol backbone substituted with an amino group at position 1 and a 2-fluoro-5-methylphenyl moiety at position 3. The compound’s molecular formula is C₁₀H₁₄FNO₂ (calculated molecular weight: 213.23 g/mol). Key functional groups include:

- Hydroxyl group (-OH): Contributes to hydrophilicity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

1-amino-3-(2-fluoro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-7-2-3-10(11)8(4-7)5-9(13)6-12/h2-4,9,13H,5-6,12H2,1H3 |

InChI Key |

ZPUYJAGSNWKLNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CC(CN)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with commercially available 2-fluoro-5-methylbenzaldehyde as the aromatic precursor. This compound provides the fluorinated and methyl-substituted phenyl moiety essential for the target molecule.

Principal Synthetic Strategies

Reductive Amination of Aldehyde:

The aldehyde group of 2-fluoro-5-methylbenzaldehyde is reacted with ammonia or a suitable amine under reductive amination conditions to form the corresponding amino alcohol intermediate. This step often involves the formation of an imine intermediate followed by reduction.Epoxide Ring Opening:

Another approach involves the preparation of an epoxide intermediate derived from the corresponding allylic alcohol or halohydrin, which is then subjected to nucleophilic ring opening by ammonia or amines to install the amino group with control over stereochemistry.Asymmetric Catalysis:

To ensure enantiomeric purity, asymmetric hydrogenation or the use of chiral auxiliaries/catalysts (e.g., Jacobsen’s manganese salen catalysts) is employed. These methods allow for the selective formation of the (1S,2R) stereochemistry in the amino alcohol.

Reaction Conditions and Optimization

- Mild to moderate temperatures (0–60 °C) are preferred to minimize side reactions such as elimination or racemization.

- Inert atmospheres (nitrogen or argon) are used to prevent oxidation of sensitive intermediates.

- Solvent choice (e.g., methanol, dichloromethane, or acetonitrile) is optimized to balance solubility and reaction rate.

- Catalysts and reagents are screened to maximize yield and stereoselectivity.

Industrial-Scale Preparation

Large-Scale Reactors:

Bulk synthesis uses reactors designed to maintain precise temperature control and efficient mixing to ensure uniform reaction conditions.Continuous Flow Chemistry:

Continuous flow methods have been explored to improve reaction efficiency, scalability, and safety, particularly for exothermic steps such as reductive amination or epoxide opening.

Chemical Reactions Involved

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Reductive Amination | Ammonia or amine, reducing agent (NaBH4, Pd/C) | Formation of amino alcohol |

| Epoxide Ring Opening | Epoxide intermediate, ammonia or amine | Stereoselective amino alcohol |

| Oxidation | Pyridinium chlorochromate (PCC), anhydrous conditions | Conversion of alcohol to ketone |

| Reduction | Sodium borohydride, methanol | Regeneration of alcohol |

| Substitution | Alkyl halides, polar aprotic solvents | Formation of substituted amines |

Stereochemical Control and Purity Assessment

Chiral Resolution:

Chiral high-performance liquid chromatography (HPLC) using columns such as Chiralpak® AD-H is employed to separate enantiomers and assess enantiomeric excess.Optical Rotation Measurement:

Optical rotation ([α]D) is monitored to confirm stereochemical configuration.X-ray Crystallography:

When crystals are obtainable, X-ray diffraction provides absolute stereochemical assignment.

Data Table: Typical NMR Assignments for (1S,2R)-1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-ol

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (3JH-F, Hz) | Assignment |

|---|---|---|---|---|

| H-1 (adjacent to F) | 5.28 | Doublet of doublets (dd) | 47.4 | Proton adjacent to fluorine |

| Aromatic protons | 7.19–7.34 | Multiplet (m) | - | Aromatic ring hydrogens |

| Hydroxyl proton | Variable (exchangeable) | Broad singlet (br s) | - | Hydroxyl (OH) group |

| Amino protons | Variable (exchangeable) | Broad singlet (br s) | - | Amino (NH2) group |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH<sub>2</sub>) acts as a nucleophile, enabling reactions with electrophilic reagents. Common transformations include:

Mechanistic Insight : The amino group’s lone pair attacks electrophilic centers, forming new C-N bonds. Steric hindrance from the adjacent hydroxyl and fluorophenyl groups may influence reaction rates .

Oxidation Reactions

The secondary alcohol (-OH) undergoes controlled oxidation to form ketones or carboxylic acids:

Structural Impact : Oxidation preserves the fluorinated aromatic ring but modifies the propanol backbone, altering solubility and biological activity .

Hydrogen Bonding and Coordination Chemistry

The hydroxyl and amino groups participate in hydrogen bonding, enabling ligand-receptor interactions and metal coordination:

| Interaction Type | Partners | Observed Effects |

|---|---|---|

| Hydrogen bonding | Enzymes, synthetic receptors | Enhanced binding affinity in receptor studies |

| Metal coordination | Transition metals (e.g., Cu<sup>2+</sup>) | Stable chelate complexes (potential catalytic uses) |

Notable Example : The compound forms a bidentate ligand with Cu<sup>2+</sup>, facilitating asymmetric catalysis in C-C bond-forming reactions.

Electrophilic Aromatic Substitution (EAS)

The fluorinated aromatic ring directs electrophilic attacks to specific positions:

Regioselectivity : The electron-withdrawing fluorine atom deactivates the ring, while the methyl group exerts steric and electronic effects to guide substitution .

Condensation Reactions

The amino alcohol participates in Mannich and Schiff base formations:

| Reaction | Reactants | Catalyst | Product Class |

|---|---|---|---|

| Mannich reaction | Formaldehyde, secondary amine | Acidic (HCl) or basic (Et<sub>3</sub>N) | β-Amino ketones |

| Schiff base formation | Aldehydes (e.g., benzaldehyde) | None (room temperature) | Imines for coordination chemistry |

Applications : These reactions enable the synthesis of peptidomimetics and metal-organic frameworks (MOFs).

Stability Under Acidic/Basic Conditions

The compound’s stability informs its handling protocols:

| Condition | Observation | Degradation Products |

|---|---|---|

| Strong acid (HCl, 6M) | Dehydration of -OH group at elevated temperatures | Allylic amine derivatives |

| Strong base (NaOH, 2M) | Epimerization at the chiral center | Diastereomeric mixture |

Recommendation : Store at 2–8°C under inert atmosphere to prevent racemization or decomposition .

Scientific Research Applications

1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: It serves as an intermediate in the development of drugs targeting specific diseases.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL with two analogs:

¹Formula discrepancy noted: The provided formula (C₁₁H₂₄O₃) lacks explicit nitrogen, conflicting with the "amino" designation in the name. ²Truncated name for brevity; full name in .

Key Observations:

Substituent Effects :

- Fluorine vs. Methoxy : The 2-fluoro-5-methyl group in the target compound introduces mixed electronic effects (electron-withdrawing F and electron-donating CH₃), whereas the 4-methoxy group in the analog is purely electron-donating. This difference may alter binding affinity in biological systems .

- Trifluoromethyl Group : The compound’s 2-fluoro-5-(trifluoromethyl)phenyl group significantly increases electronegativity and lipophilicity, likely enhancing kinase inhibition (as inferred from its role in a protein-ligand complex) .

Molecular Weight and Complexity :

Research Findings and Implications

- Synthetic Challenges : Introducing fluorine at the 2-position on the phenyl ring requires careful regioselective synthesis to avoid byproducts.

- Structure-Activity Relationships (SAR): Fluorine: Enhances binding to hydrophobic pockets in enzymes/receptors. Methoxy: Increases polarity but may reduce membrane permeability.

Biological Activity

1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL is a chiral organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol. Its structure features an amino group, a secondary alcohol, and a fluorinated aromatic ring, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and ongoing research findings.

Structural Characteristics

The compound's structure is significant for its biological activity. The presence of the fluorinated aromatic ring enhances binding affinity to various biological targets, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions are crucial for modulating the activity of enzymes and receptors.

Table 1: Structural Features of 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL

| Feature | Description |

|---|---|

| Molecular Formula | C10H14FNO |

| Molecular Weight | 183.22 g/mol |

| Functional Groups | Amino group, Hydroxyl group, Fluorinated ring |

| Stereochemistry | Chiral (exists in enantiomeric forms) |

The mechanism of action of 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino and hydroxyl groups facilitate crucial interactions that can modulate target protein activity.

Biological Activity

Preliminary studies indicate that 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL interacts with various biological targets, including neurotransmitter receptors and metabolic enzymes. These interactions suggest potential applications in pharmacological research.

Case Study: Interaction with Receptors

Research has shown that compounds similar to 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL can effectively inhibit certain receptor activities. For instance, studies on fluorinated analogs have demonstrated enhanced potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts . This finding highlights the importance of the fluorine atom in enhancing biological activity.

Therapeutic Potential

The therapeutic potential of 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL is under investigation, particularly in oncology. Its structural similarities to other compounds that target cancer pathways suggest it may possess similar therapeutic effects. For example, compounds with related structures have been explored for their efficacy against various cancers, including acute myelogenous leukemia (AML) and melanoma .

Table 2: Potential Therapeutic Applications

| Disease Type | Potential Mechanism |

|---|---|

| Acute Myelogenous Leukemia (AML) | Inhibition of specific signaling pathways |

| Melanoma | Modulation of receptor activity |

| Other Cancers | Targeting metabolic pathways |

Research Findings

Ongoing research focuses on elucidating the full pharmacological profile of 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL through various assays. These studies aim to determine its efficacy, safety, and mechanism of action in more detail.

Key Findings:

- Binding Affinity: Initial data suggest that the compound has a high binding affinity for certain receptors involved in neurotransmission.

- Enzyme Interaction: The presence of both an amino and a hydroxyl group allows for significant interaction with metabolic enzymes.

- Fluorine's Role: The fluorinated moiety appears to enhance both stability and bioavailability compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-3-(2-fluoro-5-methylphenyl)propan-2-OL, and how can structural purity be validated?

- Methodology : Synthesis typically involves reductive amination of the corresponding ketone precursor or nucleophilic substitution of halogenated intermediates. For example, describes a 76% yield via a brominated intermediate, with structural validation using ¹H-NMR (e.g., δ = 8.67 ppm for aromatic protons) and ¹³C-NMR (e.g., δ = 156.1 ppm for carbonyl groups). HPLC or LC-MS can further confirm purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Adopt OSHA/GHS-compliant practices:

- Use PPE (gloves, goggles, masks) and ensure ventilation to avoid inhalation (H333) or skin contact (H315) .

- In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical attention .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Methodology :

- Test solubility in polar (e.g., DMSO, ethanol) and nonpolar solvents, noting physical properties like melting point (25°C) and boiling point (329°C) from .

- Assess stability via accelerated degradation studies under acidic/basic conditions or UV exposure, monitoring changes via TLC or NMR .

Advanced Research Questions

Q. How can contradictions in reported antiproliferative activity data (e.g., IC₅₀ variability) be systematically addressed?

- Methodology :

- Standardize assay conditions: Use consistent cell lines (e.g., tested on leukemia cells), control for metabolic interference (e.g., serum-free media), and validate via dose-response curves.

- Cross-validate with orthogonal assays (e.g., apoptosis markers, caspase-3 activation) to confirm mechanism-specific effects .

Q. What computational strategies are effective for predicting the reactivity and regioselectivity of this compound in nucleophilic reactions?

- Methodology :

- Employ density functional theory (DFT) to model electron density around the amino and fluoro groups (see InChIKey in ).

- Molecular dynamics (MD) simulations can predict solvation effects on reaction pathways, leveraging SMILES strings for force field parameterization .

Q. What advanced analytical techniques are suitable for quantifying trace amounts of this compound in complex biological matrices?

- Methodology :

- Use LC-MS/MS with deuterated internal standards to enhance sensitivity. ’s HPLC conditions (e.g., DMSO-d₆ mobile phase) can be adapted.

- Derivatize the amino group with dansyl chloride or FITC for fluorescence detection, optimizing pH (e.g., 7.4) to avoid side reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR spectral data for stereoisomers of this compound?

- Methodology :

- Perform chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers.

- Compare experimental ¹H-NMR coupling constants (e.g., J = 8.0 Hz in ) with simulated spectra from software like MestReNova to assign stereochemistry .

Experimental Design Considerations

Q. What strategies optimize the scalability of synthesis while minimizing byproducts?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.